N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.ClH/c1-17-6-5-9-19-21(17)23-22(28-19)25(11-10-24-12-14-27-15-13-24)20(26)16-18-7-3-2-4-8-18;/h2-9H,10-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPFZLRZJRKVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-methylbenzo[d]thiazol-2-amine with 2-phenylacetyl chloride in the presence of morpholine to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
Commercial and Research Relevance
The compound’s structural analogs (e.g., ) are supplied by multiple vendors (e.g., Changzhou Lanling Pharmaceutical, Apollo Life Sciences), indicating industrial interest in benzothiazole-amide scaffolds for drug discovery . However, the exact compound remains less characterized compared to its sulfonamide or fluorophenyl variants.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring, which is often associated with various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed examination of its biological activity, including synthesis methods, research findings, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C19H21ClN4O2S
- Molecular Weight : 424.0 g/mol
- CAS Number : 1216853-37-0
The compound's structure includes a thiazole moiety and a morpholinoethyl side chain, contributing to its biological activity and pharmacological properties.
Anticancer Activity
Research indicates that compounds featuring thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related thiazole compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .
Table 1 summarizes key findings from various studies on the anticancer activity of thiazole derivatives:
The mechanism by which this compound exerts its effects is likely multifaceted. The thiazole ring can interact with various biological targets, including enzymes and receptors involved in disease pathways. Notably, it has shown potential in modulating the activity of the melanocortin-5 receptor, which plays a role in metabolic regulation and inflammation.
Antimicrobial Properties
Thiazole derivatives are also known for their antimicrobial properties. The presence of the thiazole moiety enhances the compound's ability to inhibit microbial growth. Research has indicated that similar compounds can act against a range of bacteria and fungi, making them candidates for further exploration as antimicrobial agents.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the thiazole ring through cyclization reactions.
- Alkylation with morpholinoethyl groups.
- Acetylation to introduce the phenylacetamide structure.
Each step requires careful optimization to yield high purity products suitable for biological testing.
Case Studies
Several case studies have investigated the biological activity of compounds similar to this compound:
- Anticancer Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activity against multiple cell lines using MTT assays and apoptosis assays .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
